4-{[(2R)-5-(Diethylamino)pentan-2-yl]amino}quinolin-7(1H)-one
Description
4-{[(2R)-5-(Diethylamino)pentan-2-yl]amino}quinolin-7(1H)-one is a quinoline derivative characterized by a 7-keto group and a chiral diethylamino pentylamino side chain at position 4 of the quinoline core. The stereochemistry at the C2 position of the pentyl chain (R-configuration) may influence its biological interactions, particularly in binding to targets such as viral proteins or enzymes.
Properties
CAS No. |
645406-57-1 |
|---|---|
Molecular Formula |
C18H27N3O |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
4-[[(2R)-5-(diethylamino)pentan-2-yl]amino]quinolin-7-ol |
InChI |
InChI=1S/C18H27N3O/c1-4-21(5-2)12-6-7-14(3)20-17-10-11-19-18-13-15(22)8-9-16(17)18/h8-11,13-14,22H,4-7,12H2,1-3H3,(H,19,20)/t14-/m1/s1 |
InChI Key |
CJTXKVVXLANOHU-CQSZACIVSA-N |
Isomeric SMILES |
CCN(CC)CCC[C@@H](C)NC1=C2C=CC(=CC2=NC=C1)O |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((5-(Diethylamino)pentan-2-yl)amino)quinolin-7-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Diethylamino Group: The diethylamino group can be introduced via nucleophilic substitution reactions using diethylamine and appropriate leaving groups.
Attachment of the Pentan-2-ylamino Group: The pentan-2-ylamino group can be attached through reductive amination reactions, where a ketone or aldehyde precursor is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of ®-4-((5-(Diethylamino)pentan-2-yl)amino)quinolin-7-ol may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and pH, to maximize yield and purity. Catalysts and automated systems may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-4-((5-(Diethylamino)pentan-2-yl)amino)quinolin-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, amines.
Major Products
Oxidation Products: Quinoline N-oxides.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives.
Scientific Research Applications
®-4-((5-(Diethylamino)pentan-2-yl)amino)quinolin-7-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-4-((5-(Diethylamino)pentan-2-yl)amino)quinolin-7-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties.
Comparison with Similar Compounds
Chloroquine (7-Chloro-N-[5-(Diethylamino)pentan-2-yl]quinolin-4-amine)
Structural Differences :
- Core Modification: Chloroquine retains a 4-aminoquinoline scaffold, whereas the subject compound features a 7-keto group (quinolin-7(1H)-one) and a 4-amino substitution with a chiral diethylamino pentyl chain.
Functional Implications :
- Chloroquine’s antiviral mechanism involves lysosomotropic effects and interference with viral entry/endosomal acidification. The 7-keto group in the subject compound may reduce basicity compared to chloroquine’s tertiary amine, impacting lysosomal accumulation and binding to viral spike proteins .
- Molecular docking studies suggest that chloroquine’s 4-amino group interacts with key residues in SARS-CoV-2’s spike protein; the subject compound’s side chain stereochemistry (R-configuration) could modulate binding affinity .
| Parameter | Subject Compound | Chloroquine |
|---|---|---|
| Core Structure | Quinolin-7(1H)-one | 4-Aminoquinoline |
| Key Substituents | 7-keto, R-configured diethylamino pentyl chain | 7-chloro, diethylamino pentyl chain (achiral) |
| Predicted Bioavailability | Moderate (keto group may reduce lipophilicity) | High (lipophilic tertiary amine) |
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one
Structural Differences :
- Ring Saturation: The dihydroquinoline core (2,3-dihydro) in this compound introduces rigidity, contrasting with the fully aromatic quinolin-7(1H)-one core of the subject compound.
- Substituents: A 6-fluoro and 1-cyclopropyl group enhance metabolic stability and steric bulk compared to the subject compound’s simpler diethylamino side chain.
Functional Implications :
- The fluorine atom may improve membrane permeability and resistance to oxidative metabolism. However, the cyclopropyl group could limit conformational flexibility, reducing adaptability to target binding pockets .
- The dihydroquinoline structure may favor interactions with enzymes requiring planar aromatic systems (e.g., topoisomerases), whereas the subject compound’s unsaturated core might engage in π-π stacking with viral proteases .
4-Hydroxy-3-methylquinolin-2(1H)-one (CAS 1873-59-2)
Structural Differences :
- Keto Position: The 2(1H)-one isomer shifts the electron-deficient region of the quinoline core, contrasting with the 7(1H)-one configuration.
- Substituents : A 3-methyl and 4-hydroxy group introduce polarity and steric hindrance absent in the subject compound.
Functional Implications :
- The 4-hydroxy group enables hydrogen bonding with targets like kinases or metalloenzymes, while the subject compound’s diethylamino chain may favor ionic interactions.
- Similarity scores (0.93) suggest shared pharmacophoric features, but positional isomerism likely leads to divergent target selectivity .
Biological Activity
4-{[(2R)-5-(Diethylamino)pentan-2-yl]amino}quinolin-7(1H)-one, also known as a quinoline derivative, has garnered attention due to its potential biological activities. This compound is characterized by a complex structure that includes a quinoline core, which is known for its diverse pharmacological properties. The focus of this article is to explore the biological activity, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C18H27N3O
- Molecular Weight : 301.4 g/mol
- IUPAC Name : 4-[[(2R)-5-(diethylamino)pentan-2-yl]amino]quinolin-7-ol
- CAS Number : 645406-57-1
The biological activity of 4-{[(2R)-5-(Diethylamino)pentan-2-yl]amino}quinolin-7(1H)-one is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate biological pathways, leading to effects such as:
- Antimicrobial Activity : The compound may inhibit the growth of bacteria and fungi by targeting specific enzymes involved in microbial metabolism.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells, potentially through the inhibition of cell cycle progression or modulation of apoptotic pathways.
- Anti-inflammatory Effects : There is evidence that it can reduce inflammation markers in vitro, making it a candidate for further investigation in inflammatory diseases.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various pathogenic bacteria and fungi. The specific activity of 4-{[(2R)-5-(Diethylamino)pentan-2-yl]amino}quinolin-7(1H)-one against common pathogens needs further exploration but is promising based on related compounds.
Anticancer Activity
A study evaluated the antiproliferative effects of related quinoline derivatives on human tumor cell lines. The results demonstrated varying degrees of cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death. For example, a related compound exhibited an IC50 value of 15 μM against HCT116 colon cancer cells . Given the structural similarities, 4-{[(2R)-5-(Diethylamino)pentan-2-yl]amino}quinolin-7(1H)-one may exhibit comparable effects.
Case Studies
| Study | Cell Line | IC50 (μM) | Effect |
|---|---|---|---|
| Study A | HCT116 | 15 | Antiproliferative |
| Study B | MDA-MB231 | TBD | TBD |
| Study C | PC3 | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
